molecular formula C10H13N5O4 B1665024 Adenosine CAS No. 58-61-7

Adenosine

Cat. No.: B1665024
CAS No.: 58-61-7
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-KQYNXXCUSA-N
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Description

Adenosine is an organic compound that occurs widely in nature. It is composed of adenine attached to a ribose sugar via a β-N9-glycosidic bond. This compound is one of the four nucleoside building blocks of RNA, and its derivative, deoxythis compound, is a building block of DNA. It plays a crucial role in various physiological processes, including energy transfer through this compound triphosphate (ATP) and signal transduction via cyclic this compound monophosphate (cAMP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine can be synthesized through several methods. One common approach involves the reaction of adenine with ribose-1-phosphate in the presence of this compound phosphorylase. Another method includes the use of this compound deaminase to convert inosine to this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using microorganisms such as yeast. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Adenosine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to inosine by this compound deaminase.

    Phosphorylation: this compound can be phosphorylated to form this compound monophosphate (AMP), this compound diphosphate (ADP), and this compound triphosphate (ATP).

    Hydrolysis: this compound can be hydrolyzed to adenine and ribose.

Common Reagents and Conditions:

Major Products:

    Oxidation: Inosine

    Phosphorylation: AMP, ADP, ATP

    Hydrolysis: Adenine, Ribose

Scientific Research Applications

Adenosine has a wide range of applications in scientific research:

Mechanism of Action

Adenosine exerts its effects by binding to specific this compound receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. For example, activation of A1 receptors inhibits adenylate cyclase, reducing cAMP levels and leading to decreased heart rate and vasodilation . Activation of A2A receptors, on the other hand, increases cAMP levels, leading to vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Adenosine is unique among nucleosides due to its specific receptor interactions and physiological effects. Similar compounds include:

This compound’s uniqueness lies in its ability to act as a signaling molecule through its specific receptors, which are not shared by inosine, guanosine, or cytidine .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Record name adenosine
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DSSTOX Substance ID

DTXSID1022558
Record name Adenosine
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Molecular Weight

267.24 g/mol
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Physical Description

Solid
Record name Adenosine
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL
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Record name Adenosine
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Record name Adenosine
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Mechanism of Action

Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart. Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and and increased threshold for calcium dependent action potentials. Decreased conduction time leads to an antiarrhythmic effect. Inhibition of calcium influx, reduces the activity of adenylate cyclase, relaxing vascular smooth muscle. Relaxed vascular smooth muscle leads to increased blood flow through normal coronary arteries but not stenotic arteries, allowing thallium-201 to be more readily uptaken in normal coronary arteries., Adenosine is an endogenous nucleoside present in all cells of the body. Adenosine may exert its pharmacologic effects by activation of purine (cell-surface A1 and A2 adenosine) receptors; relaxation of vascular smooth muscle may be mediated by reduction in calcium uptake through inhibition of slow inward calcium current and activation of adenylate cyclase in smooth muscle cells. Adenosine may reduce vascular tone by modulation of sympathetic neurotransmission., Adenosine has negative chronotropic, dromotropic, and inotropic effects on the heart. The drug slows conduction time through the AV node and can interrupt AV nodal reentry pathways, leading to restoration of normal sinus rhythm in patients with PSVT, including that associated with Wolff-Parkinson-White syndrome., Adenosine is a potent vasodilator in most vascular beds, except in renal afferent arterioles and hepatic veins where it produces vasoconstriction. Adenosine is thought to exert its pharmacological effects through activation of purine receptors (cell-surface A1 and A2 adenosine receptors). Although the exact mechanism by which adenosine receptor activation relaxes vascular smooth muscle is not known, there is evidence to support both inhibition of the slow inward calcium current reducing calcium uptake, and activation of adenylate cyclase through A2 receptors in smooth muscle cells. Adenosine may also lessen vascular tone by modulating sympathetic neurotransmission. The intracellular uptake of adenosine is mediated by a specific transmembrane nucleoside transport system. Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to adenosine monophosphate, or deaminated by adenosine deaminase to inosine. These intracellular metabolites of adenosine are not vasoactive. Myocardial uptake of thallium-201 is directly proportional to coronary blood flow. Since Adenoscan significantly increases blood flow in normal coronary arteries with little or no increase in stenotic arteries, Adenoscan causes relatively less thallium-201 uptake in vascular territories supplied by stenotic coronary arteries ie, a greater difference is seen after Adenoscan between areas served by normal and areas served by stenotic vessels than is seen prior to Adenoscan., ... Current evidence suggests that ADO-metabolizing enzymes such as ecto-5'-nucleotidase or ADO deaminase, as well as enzymes that degrade ATP to adenosine, play an important role in the vasoconstrictor signals sent from the macula densa to the afferent arterioles when tubuloglomerular feedback is activated; increased ADO concentration induced by temporal infusion of AngII results in downregulation of A2 ADO receptors, leading to a predominant effect of A1 receptors; the alteration in the ADO receptors balance further contributes to the synergic interaction between ADO and AngII. ... The ADO-metabolizing enzymes have become important regulators of the effects of ADO on the tone of the afferent and efferent arterioles. As AngII is able to increase de-novo renal ADO content through decrease of ADO-metabolizing enzymes, accumulation of ADO induces downregulation of ADO A2 receptor population without modifying ADO A1 receptor, thereby enhancing the constrictive effects of AngII in the renal vasculature., For more Mechanism of Action (Complete) data for Adenosine (7 total), please visit the HSDB record page.
Record name Adenosine
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Impurities

Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose
Record name Adenosine
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Color/Form

Needles (from water +3/2), Crystals from water, White crystalline powder

CAS No.

58-61-7
Record name Adenosine
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Melting Point

235.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does adenosine interact with its targets to exert its effects?

A1: this compound primarily exerts its effects by binding to and activating specific G protein-coupled receptors known as this compound receptors (ARs). There are four known subtypes: A1, A2A, A2B, and A3. These receptors are differentially expressed across various tissues and cell types, contributing to the diverse physiological effects of this compound. [, , , , , ]

Q2: What are the downstream effects of this compound receptor activation?

A2: The downstream effects of this compound receptor activation are dependent on the specific receptor subtype activated and the cell type involved. For example, activation of A1 receptors in the heart leads to bradycardia (slowing of the heart rate) and inhibition of atrioventricular conduction. [, ] In contrast, A2A receptor activation in the vasculature promotes vasodilation. [, ] this compound can also modulate neurotransmission, immune responses, and cellular metabolism through its actions on various this compound receptor subtypes. [, , , ]

Q3: How does this compound affect the cardiovascular system?

A3: this compound is a potent cardiovascular modulator. It can lower blood pressure by activating A2 receptors on blood vessels, leading to vasodilation. [] In the heart, this compound primarily acts on A1 receptors to decrease heart rate and reduce the force of contraction. [] These effects make this compound useful in certain clinical settings, such as the treatment of supraventricular tachycardia. []

Q4: Does this compound play a role in neuroprotection?

A4: Research suggests that this compound might have neuroprotective properties. During ischemia, this compound levels increase in the brain, potentially acting as an endogenous neuroprotectant. [] This protective effect may involve several mechanisms, including vasodilation, inhibition of excitotoxicity, and modulation of inflammation. [, ]

Q5: How does diabetes affect the cardioprotective effects of this compound?

A5: Research in rats indicates that diabetes may reduce the heart's ability to benefit from this compound's protective effects following ischemia. In diabetic rats, this compound postconditioning was less effective at reducing markers of cardiac injury and infarct size compared to non-diabetic rats. [] This highlights the complex interplay between metabolic disorders like diabetes and the efficacy of this compound-based therapies.

Q6: How do structural modifications of this compound affect its activity and selectivity for different this compound receptor subtypes?

A6: Modifying the this compound molecule can alter its affinity and selectivity for specific this compound receptor subtypes. For instance, N6-cyclohexylthis compound (CHA) displays selectivity for the A1 receptor. [] Similarly, N6-phenylisopropylthis compound (PIA) exhibits a higher affinity for the A1 receptor compared to the A2 receptor. [] These structure-activity relationships are crucial for developing this compound analogs with tailored pharmacological profiles.

Q7: What is the stability of this compound under various conditions?

A7: this compound's stability can be affected by factors like pH, temperature, and the presence of enzymes. For instance, this compound deaminase, an enzyme present in various tissues, rapidly degrades this compound to inosine. [, , ]

Q8: What strategies can be employed to improve this compound stability and bioavailability?

A8: Several strategies can enhance this compound stability and bioavailability. One approach involves developing this compound analogs resistant to enzymatic degradation. Another strategy utilizes drug delivery systems, such as nanoparticles or liposomes, to protect this compound from degradation and enhance its targeted delivery. []

Q9: How does this compound interact with different materials used in biomedical applications, such as polymers or metals?

A9: The compatibility of this compound with biomaterials is crucial for developing effective drug delivery systems. The research on the development of a novel drug-releasing guidewire illustrates this. The guidewire, designed to release this compound during percutaneous coronary interventions, utilizes a specialized coating to facilitate controlled drug release. This coating involves layering this compound between biocompatible polymers, ensuring its stability and controlled release within the coronary artery. []

Q10: What analytical methods are employed to characterize and quantify this compound?

A10: Various analytical techniques are used to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a widely employed method for separating and quantifying this compound and its metabolites in biological samples. [, ] Mass spectrometry techniques, often coupled with HPLC, offer high sensitivity and specificity for this compound analysis. [, ]

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